molecular formula C16H17NO5S2 B10880453 6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B10880453
M. Wt: 367.4 g/mol
InChI Key: OTXLDXUEYYRUQY-UKTHLTGXSA-N
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Description

6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hexanoic acid under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The dihydroxybenzylidene group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is not fully understood, but it is believed to involve several molecular targets and pathways:

    Antioxidant Activity: The dihydroxybenzylidene group can scavenge free radicals, reducing oxidative stress.

    Antimicrobial Activity: The thiazolidinone ring may interact with microbial enzymes, inhibiting their function.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific cellular pathways.

Comparison with Similar Compounds

6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can be compared with other thiazolidinone derivatives:

    4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid: Similar structure but with a shorter alkyl chain.

    6-[(5E)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid: Contains a chlorobenzylidene group instead of a dihydroxybenzylidene group.

    6-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid: Contains a methoxybenzylidene group instead of a dihydroxybenzylidene group.

These comparisons highlight the uniqueness of this compound, particularly its dihydroxybenzylidene group, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO5S2

Molecular Weight

367.4 g/mol

IUPAC Name

6-[(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C16H17NO5S2/c18-11-6-5-10(8-12(11)19)9-13-15(22)17(16(23)24-13)7-3-1-2-4-14(20)21/h5-6,8-9,18-19H,1-4,7H2,(H,20,21)/b13-9+

InChI Key

OTXLDXUEYYRUQY-UKTHLTGXSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O)O

Origin of Product

United States

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